molecular formula C17H23NO5S B5551196 {4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol

{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5551196
M. Wt: 353.4 g/mol
InChI Key: SHKOYDFMKMHRMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds provides insight into general strategies that could apply to the synthesis of "{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol." A typical approach involves converting precursors through a series of chemical reactions, such as cyanohydrin formation, hydrogenolysis, lactamization, and reduction, to achieve the desired complex bicyclic structures (O’Donnell et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds indicates that these molecules can exhibit complex conformations and intermolecular interactions. For instance, the crystal structure of a related compound showed multiple molecules per asymmetric unit, adopting almost planar conformations with significant intermolecular hydrogen bonding and stacking interactions (Ohishi et al., 1995).

Chemical Reactions and Properties

The reactivity of similar compounds with various functional groups indicates a potential for diverse chemical transformations. For example, derivatives of benzodioxin compounds have been utilized as fluorescence derivatization reagents for alcohols in chromatography, showcasing their reactivity and utility in analytical chemistry (Iwata et al., 1986).

Physical Properties Analysis

The solubility and dissolution behavior of structurally similar compounds in various solvents have been extensively studied, providing insights into their physical properties. For instance, the solubility of benzyl-triazole derivatives in different alcohols and water under varying temperatures has been characterized, highlighting the impact of molecular structure on physical properties (Liang et al., 2016).

Chemical Properties Analysis

The chemical properties of closely related molecules, such as their reactivity towards specific reagents and their behavior under various chemical reactions, have been detailed in literature. Studies on the reactivity of dihydro-benzo[1,4]oxazin derivatives in water without metal catalysts offer insights into green chemistry approaches and the chemical versatility of such compounds (Singh et al., 2015).

Scientific Research Applications

Synthesis Techniques

  • A general route for the synthesis of 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines has been discussed, highlighting a strategy involving hydrogenolysis followed by lactamization and reduction processes. This approach could provide insights into synthesizing complex molecules like the one (O’Donnell et al., 2004).

Analytical Methods

  • The use of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography has been explored. This could be relevant for analyzing complex alcohol-based compounds (Iwata et al., 1986).

Theoretical Applications

  • The synthesis and application of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure have been reported. Such catalysts are critical for the synthesis of complex heterocyclic compounds and may offer pathways to synthesize or modify compounds similar to "{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol" (Ozcubukcu et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c19-11-13-10-18(4-5-21-12-13)17(20)3-8-24-14-1-2-15-16(9-14)23-7-6-22-15/h1-2,9,13,19H,3-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKOYDFMKMHRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)CCSC2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol

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